REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7](=[O:23])[C:8]2[CH:13]=[N:12][C:11]([N:14]3[CH2:18][CH2:17][CH2:16][CH2:15]3)=[N:10][C:9]=2[N:19]([CH2:21][CH3:22])[CH:20]=1)=[O:5])C.[OH-].[Na+].CCN1C2C(=NC=C(N3CCCC3)N=2)C(=O)C(C(O)=O)=C1>O>[N:14]1([C:11]2[N:12]=[CH:13][C:8]3[C:7](=[O:23])[C:6]([C:4]([OH:5])=[O:3])=[CH:20][N:19]([CH2:21][CH3:22])[C:9]=3[N:10]=2)[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)C=1N=CC2=C(N1)N(C=C(C2=O)C(=O)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |